tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
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Overview
Description
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate: is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted oxabicyclo[2.2.2]octane derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate: shares similarities with other carbamate derivatives and bicyclic compounds, such as:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxabicyclo[2.2.2]octane ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMHTYEDVCKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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